The N-(4-acetylphenyl)nicotinamide Scaffold: A Privileged Motif in Modern Drug Discovery
The N-(4-acetylphenyl)nicotinamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The N-(4-acetylphenyl)nicotinamide scaffold has garnered significant attention in medicinal chemistry as a versatile and "privileged" structure.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and metabolic stability, have positioned it as a foundational element in the design of novel therapeutic agents.[1] This guide provides a comprehensive exploration of the diverse biological activities associated with this scaffold, delving into its anticancer, immunomodulatory, and antimicrobial potential. We will examine the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing the biological efficacy of compounds built upon this promising framework.
Part 1: Anticancer Activity - Targeting Angiogenesis and Proliferation
The most extensively documented biological activity of N-(4-acetylphenyl)nicotinamide derivatives is their potent anticancer effect, primarily achieved through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
The Critical Role of VEGFR-2 in Tumor Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[2][5] Overexpression of VEGFR-2 is a common feature in various cancers, making it a prime target for anticancer therapies.[2] By inhibiting VEGFR-2, N-(4-acetylphenyl)nicotinamide derivatives can effectively cut off the blood supply to tumors, leading to suppressed growth and proliferation.[3][4]
Mechanism of Action: Kinase Inhibition, Apoptosis, and Cell Cycle Arrest
Derivatives of the N-(4-acetylphenyl)nicotinamide scaffold have been shown to exert their anticancer effects through a multi-pronged approach:
-
VEGFR-2 Inhibition: These compounds are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[5][6] Molecular docking and simulation studies have confirmed the high binding affinity of these derivatives for the VEGFR-2 active site.[2][3][6]
-
Induction of Apoptosis: Treatment with N-(4-acetylphenyl)nicotinamide derivatives leads to programmed cell death (apoptosis) in cancer cells.[2][5] This is often evidenced by an increase in the expression of pro-apoptotic proteins like caspase-3 and BAX, and a decrease in the anti-apoptotic protein Bcl-2.[5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][5] Flow cytometry analysis has shown that treatment can lead to cell cycle arrest in the Pre-G1, S, G0-G1, or G2-M phases.[2][4][5]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various N-(4-acetylphenyl)nicotinamide derivatives has been quantified through in vitro cytotoxicity assays against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16c | MCF-7 (Breast) | 2.1 | [2] |
| HepG2 (Liver) | 4.61 | [2] | |
| HCT-116 (Colon) | 4.05 | [2] | |
| Compound 8 | HCT-116 (Colon) | 5.4 | [3] |
| HepG2 (Liver) | 7.1 | [3] | |
| Compound 10 | HCT-116 (Colon) | 15.4 | [4] |
| HepG2 (Liver) | 9.8 | [4] | |
| Compound D-1 | HCT-116 (Colon) | 3.08 | [5] |
| HepG2 (Liver) | 4.09 | [5] | |
| Compound 10l | SW620 (Colon) | 0.61 | [7] |
| NCI-H1975 (Lung) | 1.06 | [7] | |
| Sorafenib (Reference) | HCT-116 (Colon) | 7.28 | [5] |
| HepG2 (Liver) | 5.28 | [5] |
Note: Lower IC50 values indicate higher cytotoxic potential.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of N-(4-acetylphenyl)nicotinamide derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
N-(4-acetylphenyl)nicotinamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Mechanism: VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by N-(4-acetylphenyl)nicotinamide derivatives.
Part 2: Immunomodulatory Effects - Taming Inflammation in the Tumor Microenvironment
Beyond direct cytotoxicity, certain N-(4-acetylphenyl)nicotinamide derivatives exhibit immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5]
The Role of TNF-α and IL-6 in Cancer
TNF-α and IL-6 are key players in creating an inflammatory microenvironment that can promote tumor growth, progression, and metastasis.[4] Therefore, agents that can suppress these cytokines have therapeutic potential in cancer treatment.
Experimental Evidence of Cytokine Inhibition
Studies have shown that treatment with specific N-(4-acetylphenyl)nicotinamide derivatives can significantly reduce the levels of TNF-α and IL-6 in cancer cells.[2][5] For instance, compound 16c demonstrated a more potent inhibitory effect on both TNF-α and IL-6 than the reference drug dexamethasone.[2]
Experimental Workflow: Cytokine Level Measurement (qRT-PCR)
Caption: A typical workflow for quantifying cytokine gene expression using qRT-PCR.
Part 3: Antimicrobial and Anti-inflammatory Activities
While the primary focus of research has been on cancer, the N-(4-acetylphenyl)nicotinamide scaffold has also shown promise in other therapeutic areas.
Antimicrobial Potential
Several studies have investigated the antimicrobial activity of nicotinamide analogues.[8][9] These compounds have demonstrated moderate to good activity against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi.[8] The antimicrobial efficacy is often evaluated using methods like the cup-plate method to determine the zone of inhibition.[8]
Anti-inflammatory Properties
The nicotinamide moiety itself is known to possess anti-inflammatory properties.[10][11] This is partly attributed to its role as a precursor to NAD+, which is involved in cellular processes that can modulate inflammation.[11][12] Some derivatives of N-(4-acetylphenyl)nicotinamide have been specifically investigated for their anti-inflammatory effects.[13]
Conclusion: A Scaffold with Broad Therapeutic Horizons
The N-(4-acetylphenyl)nicotinamide scaffold has proven to be a highly valuable framework in the design of novel bioactive molecules. Its derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of VEGFR-2 and the induction of apoptosis and cell cycle arrest. Furthermore, their ability to modulate inflammatory cytokines within the tumor microenvironment adds another layer to their therapeutic utility. The emerging evidence of antimicrobial and broader anti-inflammatory activities suggests that the therapeutic applications of this versatile scaffold may extend far beyond oncology. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this promising class of compounds, paving the way for the development of next-generation therapies.
References
-
El-Sayed, N. F., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(1), 1-21. [Link]
-
Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4069. [Link]
-
Yousef, R. G., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2251. [Link]
-
Kumar, A., et al. (2019). Synthesis of Nicotinamide Analogues as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3849. [Link]
-
Eissa, I. H., et al. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160699. [Link]
-
Mehany, A. B. M., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4596. [Link]
-
Krajnović, T., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3783. [Link]
-
Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 235-248. [Link]
-
Youssef, M. M., et al. (2016). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1147-1160. [Link]
-
Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(17), 3850-3863. [Link]
-
Jönsson, J., et al. (2023). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Molecules, 28(4), 1897. [Link]
-
Ghorab, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. ACS Omega, 7(12), 10586-10603. [Link]
-
Youssef, M. M., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1147-1160. [Link]
-
Mehany, A. B. M., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Journal of Chemistry, 2024, 1-13. [Link]
-
Youssef, M. M., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dove Medical Press, 10, 1147-1160. [Link]
-
Du, Y., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(3), 160-167. [Link]
-
Fania, L., et al. (2021). Various biological effects of nicotinamide. Journal of Biological Regulators and Homeostatic Agents, 35(1), 37-47. [Link]
-
Request PDF. (n.d.). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. [Link]
-
Yang, T., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Drug Design Reviews-Online, 1(1), 39-66. [Link]
-
Brescoll, J., & Bheda, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Dermatology and Therapy, 15(2), 249-266. [Link]
-
Hultin, T. A., & Mehta, R. G. (1983). Biotransformation and biological activity of N-(4-hydroxyphenyl)retinamide derivatives in rodents. Cancer Research, 43(10), 4731-4736. [Link]
-
Request PDF. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. [Link]
-
Nie, Y., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 16(29), 5294-5303. [Link]
-
Tress, B. M., et al. (2023). Nicotinamide Prevents Diabetic Brain Inflammation via NAD+-Dependent Deacetylation Mechanisms. International Journal of Molecular Sciences, 24(14), 11409. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpmr.org [ijpmr.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
